

Selectivity Profiling of Dibromo-dibenzofuran Derivatives Against Human Kinases: A Comparative Guide

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Compound of Interest

Compound Name: 5,7-Dibromo-2,3-dihydrobenzofuran

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profiles of dibromo-dibenzofuran derivatives against other classes of kinase inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds as potential therapeutic agents. Human protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The development of selective kinase inhibitors is a cornerstone of targeted therapy. Dibenzofuran scaffolds have emerged as a promising framework for the design of novel kinase inhibitors. This guide focuses on dibromo-dibenzofuran derivatives, highlighting their potency and selectivity against key human kinases.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of a 7,9-dibromo-dihydrodibenzofuran derivative and other relevant non-dibenzofuran kinase inhibitors against Casein Kinase 2 (CK2), Proviral Integration site for Moloney murine leukemia virus (Pim-1), and CDC-like Kinase 1 (CLK1) are summarized below.

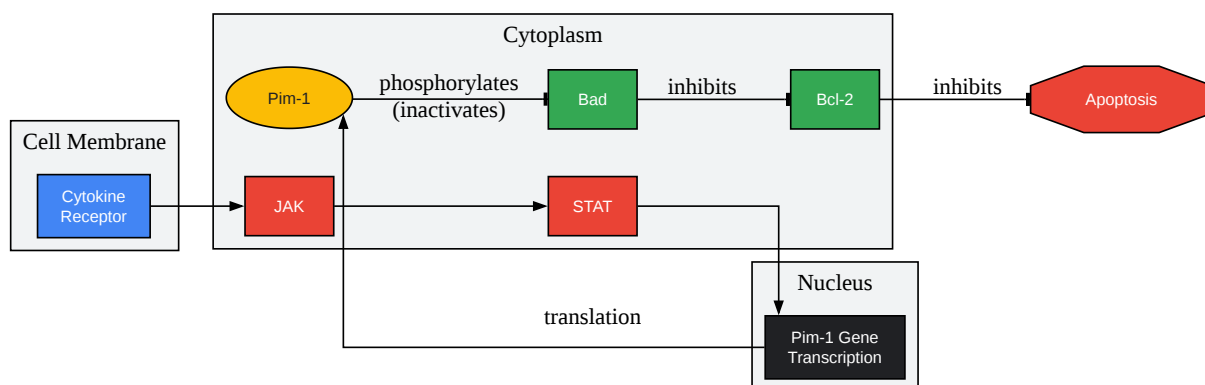
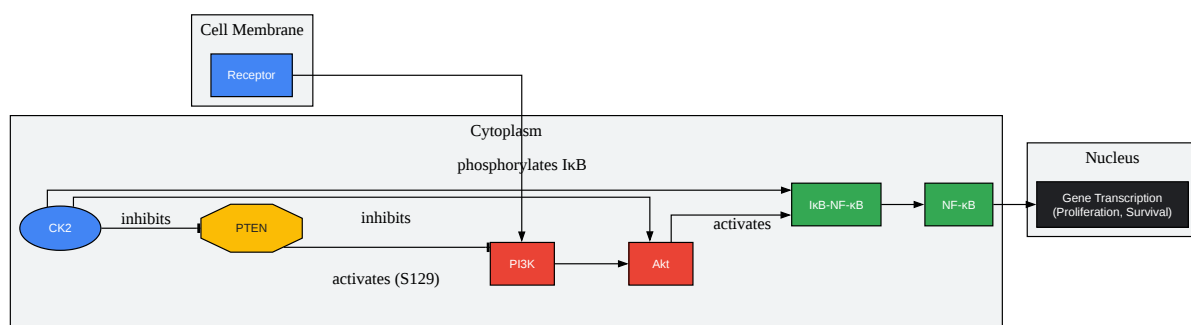
Compound Class	Compound	Target Kinase	IC50 (nM)	Other Notable Inhibited Kinases (IC50)
Dibromo-dibenzofuran	Compound 12c	CK2	5.8	DAPK1 (>10,000 nM), DYRK1B (>10,000 nM), HGK (>10,000 nM), SGK (>10,000 nM)
Dibenzofuran (Cercosporamide -inspired)	Compound 44	Pim-1	35	Pim-2 (35 nM), CLK1 (low nM)
Naphthyridine	CX-4945 (Silmitasertib)	CK2	1	FLT3 (35 nM), Pim-1 (46 nM), CDK1 (56 nM)[1]
Thiazole	AZD1208	Pim-1	0.4	Pim-2 (5.0 nM), Pim-3 (1.9 nM)[2][3]
Benzothiazole	TG-003	CLK1	20	CLK4 (15 nM), CLK2 (200 nM) [4][5][6]

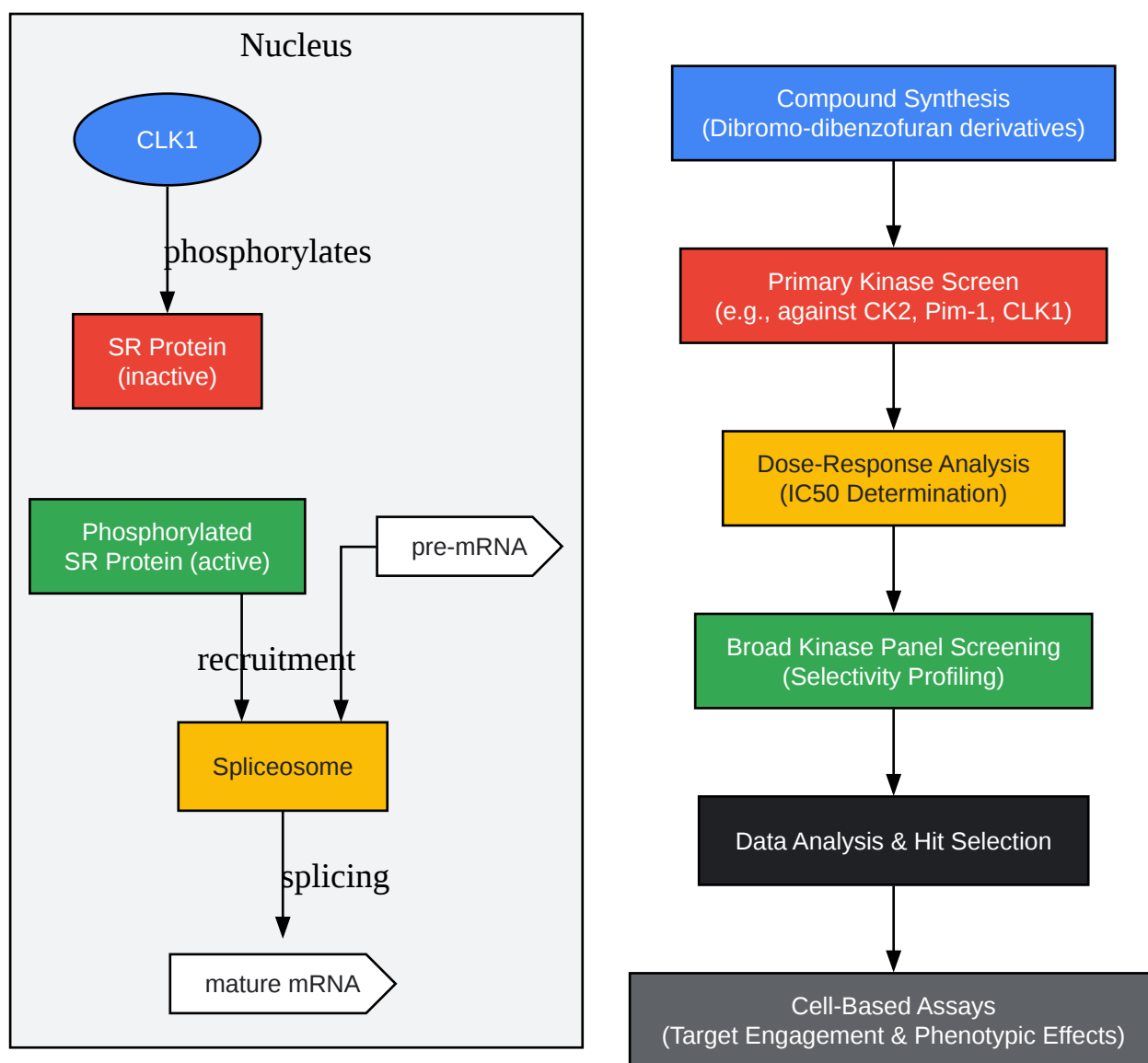
Signaling Pathways

Understanding the signaling context of the targeted kinases is crucial for predicting the cellular consequences of their inhibition.

Casein Kinase 2 (CK2) Signaling

CK2 is a constitutively active serine/threonine kinase involved in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently associated with cancer. CK2 participates in several critical signaling pathways.





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